molecular formula C13H18BrN3O2 B2510099 5-Bromo-2-{[1-(oxetan-3-yl)piperidin-3-yl]methoxy}pyrimidine CAS No. 2380172-12-1

5-Bromo-2-{[1-(oxetan-3-yl)piperidin-3-yl]methoxy}pyrimidine

Cat. No.: B2510099
CAS No.: 2380172-12-1
M. Wt: 328.21
InChI Key: JFSNISZRUOPLTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-{[1-(oxetan-3-yl)piperidin-3-yl]methoxy}pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{[1-(oxetan-3-yl)piperidin-3-yl]methoxy}pyrimidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Derivative: The synthesis begins with the preparation of the piperidine derivative, which involves the reaction of piperidine with oxetane under specific conditions to form 1-(oxetan-3-yl)piperidine.

    Bromination: The next step involves the bromination of the pyrimidine ring. This is achieved by reacting the pyrimidine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling Reaction: The final step is the coupling of the brominated pyrimidine with the piperidine derivative. This is typically carried out using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-{[1-(oxetan-3-yl)piperidin-3-yl]methoxy}pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the oxetane moiety.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of a catalyst.

    Substitution: Various nucleophiles such as amines, thiols, or alkyl groups under basic conditions.

    Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like K2CO3.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

5-Bromo-2-{[1-(oxetan-3-yl)piperidin-3-yl]methoxy}pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.

    Pharmaceuticals: The compound is investigated for its potential as an active pharmaceutical ingredient (API) in various therapeutic areas.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is used in biological studies to understand its interaction with various biological targets and pathways.

Mechanism of Action

The mechanism of action of 5-Bromo-2-{[1-(oxetan-3-yl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(piperazin-1-yl)pyrimidine: Another brominated pyrimidine derivative with similar chemical properties.

    5-Bromopyridine: A simpler brominated heterocycle with different reactivity and applications.

    1-(oxetan-3-yl)piperazine: A related compound with an oxetane and piperazine moiety.

Uniqueness

5-Bromo-2-{[1-(oxetan-3-yl)piperidin-3-yl]methoxy}pyrimidine is unique due to the presence of both the oxetane and piperidine moieties, which confer specific chemical and biological properties. This makes it a valuable compound for the development of novel pharmaceuticals and materials with tailored properties.

Properties

IUPAC Name

5-bromo-2-[[1-(oxetan-3-yl)piperidin-3-yl]methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O2/c14-11-4-15-13(16-5-11)19-7-10-2-1-3-17(6-10)12-8-18-9-12/h4-5,10,12H,1-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSNISZRUOPLTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2COC2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.